
N-(2-sec-butylphenyl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-4-chlorobenzamide, commonly known as Bupivacaine, is a local anesthetic drug that is widely used in medical and dental procedures. It is a member of the amide class of local anesthetics, which are characterized by their long duration of action and low toxicity. Bupivacaine is a highly potent and effective anesthetic that is used for a variety of applications, including epidural anesthesia, nerve block, and spinal anesthesia.
Wirkmechanismus
Bupivacaine works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by binding to and blocking the voltage-gated sodium channels in the nerve cells, preventing the influx of sodium ions and the subsequent depolarization of the cell membrane. This results in the inhibition of nerve impulses and the loss of sensation in the affected area.
Biochemical and Physiological Effects:
Bupivacaine has a number of biochemical and physiological effects on the body. It is highly lipophilic, meaning that it has a strong affinity for fat cells and can accumulate in adipose tissue. It also has a long duration of action, which allows for prolonged anesthesia and pain relief. Bupivacaine can also cause cardiovascular and central nervous system toxicity if administered in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Bupivacaine has a number of advantages for use in laboratory experiments. It is highly potent and effective, allowing for precise and accurate anesthesia of experimental animals. It also has a long duration of action, which can be useful for experiments that require prolonged anesthesia. However, Bupivacaine can also be toxic if administered in high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Bupivacaine. One area of interest is the development of new formulations and delivery methods that can improve the safety and efficacy of the drug. Another area of research is the investigation of Bupivacaine's potential use in the treatment of chronic pain and neurological disorders. Additionally, there is a need for further studies on the long-term effects of Bupivacaine on the body, particularly with regards to its potential toxicity and accumulation in adipose tissue.
Synthesemethoden
The synthesis of Bupivacaine involves the reaction of 4-chlorobenzoic acid with sec-butylamine to form N-(2-sec-butylphenyl)-4-chlorobenzamide. The reaction is typically carried out in the presence of a catalyst such as thionyl chloride or phosphorous oxychloride. The resulting product is then purified through a series of crystallization and recrystallization steps to obtain pure Bupivacaine.
Wissenschaftliche Forschungsanwendungen
Bupivacaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use as a treatment for chronic pain and as a neuroprotective agent in the treatment of neurological disorders such as Parkinson's disease. Bupivacaine has also been studied for its use in veterinary medicine, particularly for the treatment of pain in animals.
Eigenschaften
Molekularformel |
C17H18ClNO |
|---|---|
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C17H18ClNO/c1-3-12(2)15-6-4-5-7-16(15)19-17(20)13-8-10-14(18)11-9-13/h4-12H,3H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
QJJABKFHHYOXSP-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



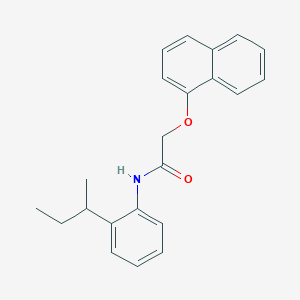

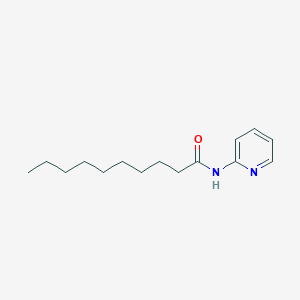
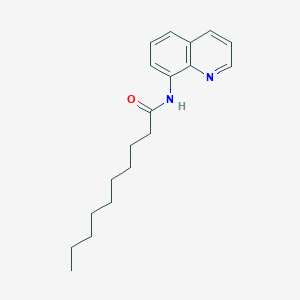
![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)
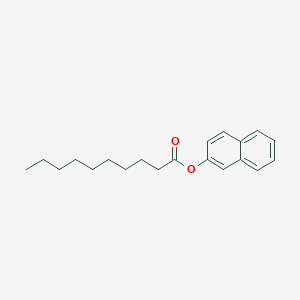


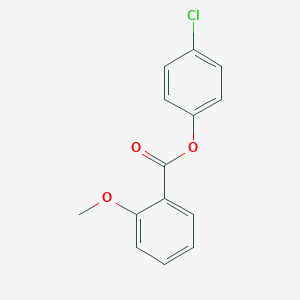
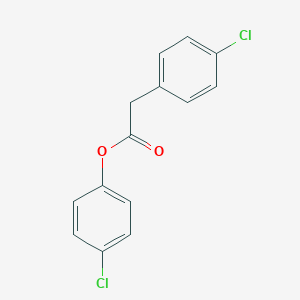
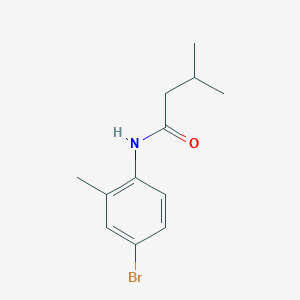
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)
